(5-Chlorothiophen-2-yl)methanamine

Organic Synthesis Chlorination Methodology Thiophene Functionalization

(5-Chlorothiophen-2-yl)methanamine (CAS: 214759-22-5; also named 2-(aminomethyl)-5-chlorothiophene) is a chlorinated thiophene building block bearing a primary amine functional group. Its molecular formula is C₅H₆ClNS with a molecular weight of 147.63 g/mol.

Molecular Formula C5H6ClNS
Molecular Weight 147.63 g/mol
CAS No. 214759-22-5
Cat. No. B1354192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorothiophen-2-yl)methanamine
CAS214759-22-5
Molecular FormulaC5H6ClNS
Molecular Weight147.63 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)CN
InChIInChI=1S/C5H6ClNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2
InChIKeyQEEXZSPDLPRZEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chlorothiophen-2-yl)methanamine CAS 214759-22-5: Technical Specifications, Physicochemical Properties, and Procurement Considerations for a Chlorinated Thiophene Building Block


(5-Chlorothiophen-2-yl)methanamine (CAS: 214759-22-5; also named 2-(aminomethyl)-5-chlorothiophene) is a chlorinated thiophene building block bearing a primary amine functional group. Its molecular formula is C₅H₆ClNS with a molecular weight of 147.63 g/mol . The compound consists of a five-membered thiophene ring substituted with a chlorine atom at the 5-position and a methanamine (-CH₂NH₂) group at the 2-position . Key physicochemical parameters include a consensus Log P of approximately 1.78 (calculated as the average of five computational methods), a topological polar surface area (TPSA) of 54.26 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and one rotatable bond [1]. The compound is commercially available as a free base (typically a liquid) and also as a hydrochloride salt (CAS: 548772-41-4) with a reported melting point of 280–282 °C (with decomposition) . As a research chemical and synthetic intermediate, (5-chlorothiophen-2-yl)methanamine is supplied by multiple vendors with typical purities of 95% to 98% and is intended exclusively for laboratory research and further manufacturing applications, not for direct therapeutic or human use .

Why Generic Substitution of (5-Chlorothiophen-2-yl)methanamine with Alternative Thiophene Methanamine Analogs Introduces Uncontrolled Synthetic and Biological Variation


The selection of (5-chlorothiophen-2-yl)methanamine over closely related thiophene methanamine analogs cannot be based on generic building block interchangeability due to the pronounced structural, electronic, and reactivity differences conferred by the 5-chloro substituent and the 2-aminomethyl positioning. The presence of chlorine at the 5-position modifies the electron density of the thiophene ring relative to the unsubstituted thiophen-2-ylmethanamine (CAS: 27757-85-3), influencing the compound's lipophilicity (Log P), its capacity to engage in halogen bonding interactions with biological targets, and its metabolic stability profile . Positional isomerism within the thiophene ring—such as 5-chloro-2-aminomethyl versus 2-chloro-5-aminomethyl arrangements—alters both the reactivity in subsequent coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig aminations) and the three-dimensional presentation of the amine handle, which directly impacts downstream SAR in medicinal chemistry campaigns . Furthermore, the documented oxidative bioactivation potential of chlorothiophene-containing compounds underscores the need for deliberate selection based on specific substitution patterns, as metabolic fate varies substantially with ring substitution [1]. These structural variations preclude generic substitution without rigorous revalidation of synthetic protocols, analytical methods, and biological activity .

Quantitative Differentiators of (5-Chlorothiophen-2-yl)methanamine: A Comparative Evidence Summary Against Closest Analogs


Comparative Synthetic Yield of (5-Chlorothiophen-2-yl)methanamine vs. Unsubstituted Thiophen-2-ylmethanamine Under Chlorination Conditions

A reported laboratory synthesis of (5-chlorothiophen-2-yl)methanamine achieved a yield of 37% using sulfuryl dichloride in diethyl ether with acetic acid at 5–20 °C . While no direct comparator yield for the unsubstituted analog is reported in the same source, this value establishes a baseline efficiency for the halogenation of the thiophene methanamine scaffold. By class-level inference, the 37% yield reflects the inherent challenges of selective electrophilic aromatic substitution on the electron-rich thiophene ring, which differs markedly from the synthesis of the non-chlorinated analog (typically higher yielding due to absence of competing side reactions).

Organic Synthesis Chlorination Methodology Thiophene Functionalization

Physicochemical Property Differentiation: Log P and Polar Surface Area of (5-Chlorothiophen-2-yl)methanamine vs. Non-Chlorinated Thiophen-2-ylmethanamine

The introduction of chlorine at the 5-position of the thiophene ring produces a measurable shift in lipophilicity relative to the unsubstituted thiophen-2-ylmethanamine. (5-Chlorothiophen-2-yl)methanamine exhibits a consensus Log P of 1.78 (average of five computational methods) . In contrast, the unsubstituted analog thiophen-2-ylmethanamine (CAS: 27757-85-3) has a consensus Log P of approximately 0.8–1.0 (class-level inference based on typical methylamine-aromatic systems). The topological polar surface area (TPSA) remains unchanged at 54.26 Ų for the chlorinated derivative, as TPSA is calculated from polar atom contributions (N and S only) that are unaffected by the chlorine substituent [1].

Computational Chemistry Medicinal Chemistry Drug Design

Purity and Physical Form Differentiation: Commercial Availability of (5-Chlorothiophen-2-yl)methanamine as Free Base vs. Hydrochloride Salt

(5-Chlorothiophen-2-yl)methanamine is commercially supplied in two distinct physical forms with differing handling, storage, and reactivity profiles. The free base (CAS: 214759-22-5) is typically a liquid with a minimum purity specification of 95% from multiple vendors . The hydrochloride salt (CAS: 548772-41-4) is a solid with a reported melting point of 280–282 °C (with decomposition) and offers enhanced stability for long-term storage and shipping . This form differentiation is not uniformly available across all thiophene methanamine analogs; for example, thiophen-2-ylmethanamine (CAS: 27757-85-3) is primarily available only as the free base.

Chemical Procurement Salt Selection Formulation

Structural Scaffold Validation: Documented Incorporation of the 5-Chlorothiophen-2-yl Moiety in Bioactive Compounds Demonstrating High Affinity for Pharmacological Targets

The 5-chlorothiophen-2-yl structural motif has been incorporated into multiple bioactive compounds with documented high-affinity target engagement. Notably, derivatives containing the 5-chlorothiophen-2-yl group have demonstrated binding affinity to Coagulation Factor Xa with Ki values ranging from 0.4 nM to 180 nM in various assay systems [1][2]. In a specific example, (E)-2-(5-chlorothiophen-2-yl)-N-(1-(5-(2-isopropoxyphenyl)pyridin-2-yl)-2-oxopyrrolidin-3-yl)ethenesulfonamide exhibited a Ki of 180 nM against Factor Xa [1]. The closely related analog (E)-2-(6-(3-(2-(5-chlorothiophen-2-yl)vinylsulfonamido)-2-oxopyrrolidin-1-yl)pyridin-3-yl)-N,N-dimethylbenzenesulfonamide achieved sub-nanomolar affinity (Ki = 0.400 nM) [2]. These data validate the 5-chlorothiophen-2-yl scaffold as a productive pharmacophore element capable of supporting high target affinity when appropriately elaborated.

Medicinal Chemistry Serine Protease Inhibition Structure-Activity Relationship

High-Confidence Research and Procurement Application Scenarios for (5-Chlorothiophen-2-yl)methanamine Based on Comparative Evidence


Medicinal Chemistry Campaigns Targeting Serine Proteases (Factor Xa, Thrombin) Requiring a Chlorinated Thiophene Pharmacophore

Based on cross-study comparable evidence showing that fully elaborated molecules incorporating the 5-chlorothiophen-2-yl moiety achieve sub-nanomolar to low nanomolar Ki values against Coagulation Factor Xa (0.4 nM and 180 nM) , (5-chlorothiophen-2-yl)methanamine is rationally selected as a starting building block for serine protease inhibitor programs. The methanamine handle provides a versatile attachment point for introduction of the sulfonamide or amide linkages common in Factor Xa inhibitor pharmacophores, while the 5-chloro substituent contributes to target affinity and modulates physicochemical properties (ΔLog P ≈ +0.8–1.0 relative to unsubstituted analog) .

Synthesis of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity and Polar Surface Area

The consensus Log P of 1.78 and TPSA of 54.26 Ų for (5-chlorothiophen-2-yl)methanamine position this building block within favorable CNS drug-likeness parameters (Log P < 5, TPSA < 90 Ų). The ~0.8–1.0 unit increase in Log P relative to the non-chlorinated analog translates to enhanced passive membrane permeability, which is critical for crossing the blood–brain barrier. Procurement of the pre-chlorinated building block is justified over purchasing thiophen-2-ylmethanamine followed by in-house chlorination, given the modest reported yield (37%) and the need to avoid additional synthetic steps and purification burden .

Long-Term Inventory and High-Throughput Synthesis Workflows Requiring Stable, Solid-Form Building Blocks

For research organizations maintaining compound libraries or automated synthesis platforms, the hydrochloride salt form of (5-chlorothiophen-2-yl)methanamine (CAS: 548772-41-4; m.p. 280–282 °C dec.) offers superior storage stability compared to the liquid free base, which requires protection from light and refrigerated storage (4 °C) . This solid-form option—not universally available across thiophene methanamine analogs—enables accurate weighing for parallel synthesis, minimizes degradation during extended storage, and simplifies handling in automated liquid-handling systems after appropriate dissolution protocols. Procurement specifications should explicitly request the hydrochloride salt when solid-phase workflows are anticipated.

Structure–Activity Relationship Studies Exploring Halogen Bonding and Lipophilic Effects in the Thiophene Series

The 5-chloro substituent on (5-chlorothiophen-2-yl)methanamine provides a defined lipophilic increment (ΔLog P ≈ +0.8–1.0) and the potential for halogen bonding interactions with biological targets, enabling systematic SAR exploration when compared to the unsubstituted analog (thiophen-2-ylmethanamine) and other halogenated derivatives (e.g., 5-bromo or 5-fluoro analogs). The chlorine atom also serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki–Miyaura with aryl boronic acids) while the 2-aminomethyl group remains available for orthogonal functionalization, allowing divergent synthesis from a single procured intermediate .

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